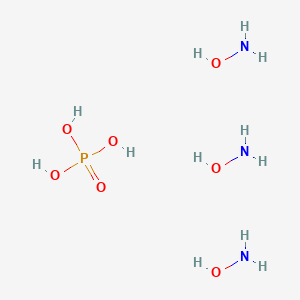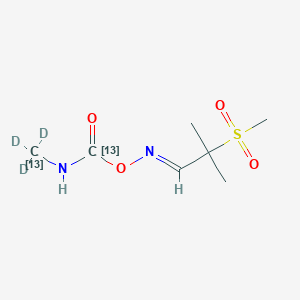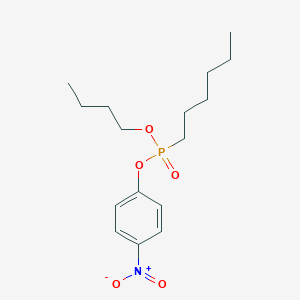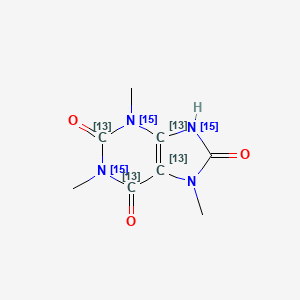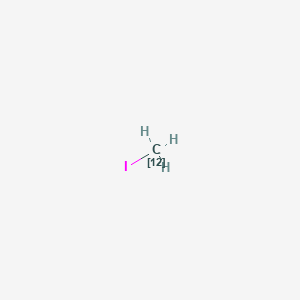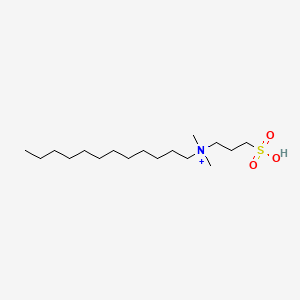![molecular formula C17H15N5O4S B12057593 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, an ethoxyphenyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form 1-(4-ethoxyphenyl)-1H-tetraazole.
Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with 3-Nitrobenzoyl Chloride: Finally, the thioether is coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity of tetraazole and nitrophenyl groups.
作用機序
The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetraazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-(4-ethoxyphenyl)-1H-tetraazole: Shares the tetraazole and ethoxyphenyl groups but lacks the nitrophenyl and sulfanyl groups.
3-nitrobenzoyl chloride: Contains the nitrophenyl group but lacks the tetraazole and sulfanyl groups.
2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the tetraazole and nitrophenyl groups allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C17H15N5O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H15N5O4S/c1-2-26-15-8-6-13(7-9-15)21-17(18-19-20-21)27-11-16(23)12-4-3-5-14(10-12)22(24)25/h3-10H,2,11H2,1H3 |
InChIキー |
QZLVBYPUHXAUSI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
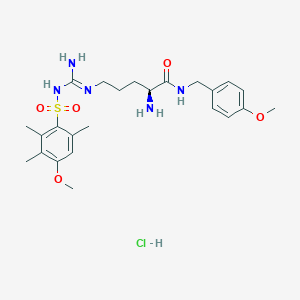
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
